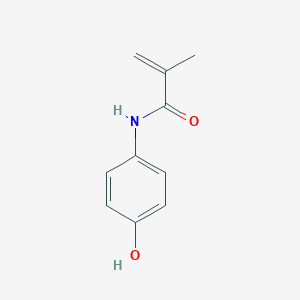

N-(4-Hydroxyphenyl)methacrylamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-hydroxyphenyl)-2-methylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-7(2)10(13)11-8-3-5-9(12)6-4-8/h3-6,12H,1H2,2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZSZONUJSGDIFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172836 | |

| Record name | Acrylanilide, 4'-hydroxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19243-95-9 | |

| Record name | (4-Hydroxyphenyl)methacrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19243-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrylanilide, 4'-hydroxy-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019243959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrylanilide, 4'-hydroxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Hydroxyphenyl)methacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of N 4 Hydroxyphenyl Methacrylamide

Chemical Derivatization

The general principles of the Aza-Michael reaction on α,β-unsaturated amides suggest that N-(4-hydroxyphenyl)methacrylamide would be a viable Michael acceptor. The reaction would involve the nucleophilic attack of an amine on the β-carbon of the methacrylamide (B166291) double bond.

General Reaction Scheme (Hypothetical):

In this hypothetical scheme, this compound reacts with a primary or secondary amine in the presence of a suitable catalyst or under thermal conditions to yield the corresponding β-amino amide derivative.

Expected Reaction Parameters based on General Aza-Michael Additions:

Nucleophiles: A wide range of primary and secondary aliphatic and aromatic amines could potentially be used.

Catalysts: The reaction could potentially be promoted by Brønsted or Lewis acids, as well as bases. In some cases, catalyst-free conditions at elevated temperatures might be effective.

Solvents: Common solvents for Aza-Michael additions include polar aprotic solvents like DMF and DMSO, as well as alcohols or chlorinated solvents.

The phenolic hydroxyl group on the phenyl ring could influence the reaction's outcome. Its acidic nature might necessitate the use of a base to deprotonate the amine nucleophile or could lead to competitive O-alkylation under certain conditions.

Due to the lack of specific experimental data, no data tables can be generated for the Aza-Michael addition of this compound. Future research in this area would be necessary to determine the optimal conditions and scope of this reaction.

Analytical Characterization Techniques for N 4 Hydroxyphenyl Methacrylamide and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular framework of N-(4-Hydroxyphenyl)methacrylamide.

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

¹H NMR spectroscopy provides information on the different chemical environments of protons in the this compound molecule. The signals in the ¹H NMR spectrum correspond to the protons of the phenyl ring, the vinyl group, the methyl group, and the amide and hydroxyl groups. The amide (N-H) proton typically appears as a distinct signal. The chemical shifts (δ) are measured in parts per million (ppm).

Interactive Data Table: Representative ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| Amide N-H | ~8.0 - 9.0 | Singlet |

| Aromatic C-H | ~6.8 - 7.5 | Multiplet |

| Vinylic =CH₂ | ~5.4, ~5.8 | Singlets |

| Methyl CH₃ | ~2.0 | Singlet |

| Phenolic O-H | ~9.0 - 10.0 | Singlet |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR spectroscopy is used to identify the carbon framework of the molecule. A key signal in the ¹³C NMR spectrum of this compound is that of the carbonyl (C=O) carbon in the amide group. This signal typically appears in the downfield region of the spectrum, confirming the presence of the amide functionality.

Interactive Data Table: Characteristic ¹³C NMR Chemical Shift for the Carbonyl Group in this compound

| Carbon Assignment | Chemical Shift (ppm) |

| Amide Carbonyl (C=O) | ~165 - 170 |

Note: The exact chemical shift can vary depending on the solvent and molecular environment.

FT-IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the stretching vibrations of the N-H and O-H bonds. The N-H stretching vibration of the amide group typically appears in the region of 3300-3500 cm⁻¹. libretexts.org The O-H stretching band of the phenolic group is generally broad due to hydrogen bonding and is observed around 3200-3600 cm⁻¹. libretexts.orgresearchgate.net

The presence of the amide and phenolic functional groups is a defining feature of this compound. In the FT-IR spectrum, the amide group is characterized by the N-H stretch mentioned above and a strong C=O (amide I) stretching band around 1650 cm⁻¹. The phenolic group is identified by the broad O-H stretching band and C-O stretching vibrations.

Interactive Data Table: Key FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |

| Phenolic O-H | Stretch, H-bonded | ~3200-3600 | Strong, Broad |

| Amide N-H | Stretch | ~3300-3500 | Medium |

| Vinylic C-H | Stretch | ~3000-3100 | Medium |

| Aliphatic C-H | Stretch | ~2850-3000 | Medium |

| Amide C=O (Amide I) | Stretch | ~1650 | Strong |

| Aromatic C=C | Stretch | ~1500-1600 | Medium |

| Amide N-H (Amide II) | Bend | ~1550 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound with high accuracy. measurlabs.com This method measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the elemental composition of a molecule. algimed.com For this compound, HRMS is instrumental in confirming its molecular formula, C₁₀H₁₁NO₂. sigmaaldrich.com

The high resolution of HRMS enables the differentiation of compounds with the same nominal mass but different elemental compositions. algimed.com This is particularly valuable in identifying unknown compounds and confirming the structure of synthesized molecules like this compound. measurlabs.com The technique can detect mass differences down to the third or fourth decimal place, providing a high degree of confidence in the assigned molecular formula. researchgate.net

Table 1: HRMS Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₂ | sigmaaldrich.com |

| Molecular Weight | 177.20 g/mol | sigmaaldrich.comchemicalbook.com |

| Purity | >98.0% | tcichemicals.com |

| Appearance | White to Gray to Brown powder to crystal | tcichemicals.com |

This table presents key data obtained through High-Resolution Mass Spectrometry for this compound.

Chromatographic Techniques for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. This method separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. nih.gov For this compound, reversed-phase HPLC with a C18 column is a common approach. epa.gov

The purity of this compound is typically determined by analyzing the chromatogram for the presence of any impurity peaks alongside the main peak corresponding to the compound. The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity. Commercial suppliers often specify a purity of ≥98% for this compound, as verified by HPLC. sigmaaldrich.com A method using normal-phase HPLC with UV detection has also been developed for the analysis of acrylamide (B121943) and methacrylamide (B166291). nih.gov

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a compound. This data is then used to validate the empirical formula of this compound, which is C₁₀H₁₁NO₂. sigmaaldrich.com The experimentally determined percentages of carbon, hydrogen, and nitrogen should closely match the theoretical values calculated from the molecular formula. Any significant deviation could indicate the presence of impurities or an incorrect structural assignment.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 10 | 120.10 | 67.78% |

| Hydrogen | H | 1.01 | 11 | 11.11 | 6.27% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 7.91% |

| Oxygen | O | 16.00 | 2 | 32.00 | 18.04% |

| Total | 177.22 | 100.00% |

This table outlines the theoretical elemental composition of this compound based on its molecular formula.

Thermal Analysis for Material Properties (e.g., Glass Transition Temperature)

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are employed to study the thermal properties of materials. kpi.ua For polymers derived from this compound, determining the glass transition temperature (Tg) is of significant interest. The Tg is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. sigmaaldrich.com

The Tg of a polymer is influenced by several factors, including its molecular weight, the presence of plasticizers (like residual solvents), and its chemical structure. kpi.ua For instance, the Tg of polyaniline films has been shown to vary with the content of residual N-methyl-2-pyrrolidinone (NMP) solvent. kpi.ua Similarly, for hydrogels like those made from poly(hydroxyethyl methacrylate) (pHEMA), the water content significantly affects the Tg. researchgate.netnih.gov Understanding the thermal behavior is crucial for processing and application of polymeric materials derived from this compound.

Morphological Characterization (e.g., Scanning Electron Microscopy for conjugates)

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to visualize the surface morphology of materials at a micro- and nanoscale. For conjugates of this compound, such as those incorporated into polymers or other materials, SEM can provide valuable information about their surface topography, particle size, and dispersion. This is particularly relevant when these conjugates are designed for specific applications where surface characteristics are critical.

X-ray Diffraction for Structural and Morphological Properties of Conjugates

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. For crystalline forms of this compound and its conjugates, XRD can provide detailed information about the crystal lattice, unit cell dimensions, and bond angles.

Studies on the related compound N-(4-Hydroxyphenyl)acrylamide have utilized XRD to elucidate its crystal structure. researchgate.net The analysis revealed that in the crystal lattice, molecules are linked by intermolecular O—H···O and N—H···O hydrogen bonds, forming two-dimensional corrugated sheets. researchgate.net The dihedral angle between the acrylamide moiety and the benzene (B151609) ring was also determined. researchgate.net Such detailed structural information is vital for understanding the solid-state properties and intermolecular interactions of these compounds.

Polymerization Studies and Polymeric Material Development of N 4 Hydroxyphenyl Methacrylamide

Radical Polymerization of N-(4-Hydroxyphenyl)methacrylamide

Radical polymerization is a common and versatile method for synthesizing polymers from vinyl monomers like this compound. This process involves the initiation of a chain reaction by free radicals, leading to the formation of long polymer chains. The phenolic group of HPMA can influence the polymerization process and the properties of the resulting polymer.

Achieving control over the molecular weight and molecular weight distribution of polymers is crucial as these characteristics significantly impact the material's final properties. In the radical polymerization of HPMA, several reaction parameters can be fine-tuned to achieve this control.

The choice of initiator is a critical factor in radical polymerization. Azobisisobutyronitrile (AIBN) is a widely used thermal initiator for the polymerization of methacrylates. researchgate.net It decomposes upon heating to generate two cyanoisopropyl radicals, which then initiate the polymerization of HPMA monomers. The concentration of the initiator has a direct impact on the molecular weight of the resulting polymer; a higher initiator concentration leads to the formation of a larger number of polymer chains, and consequently, a lower average molecular weight. mdpi.com Conversely, a lower initiator concentration results in fewer polymer chains being initiated, allowing them to grow longer and leading to a higher average molecular weight. This relationship allows for the tuning of the polymer's molecular weight by simply adjusting the monomer-to-initiator ratio.

Table 1: Illustrative Example of the Effect of AIBN Initiator Concentration on the Molecular Weight of a Methacrylamide (B166291) Polymer

| Monomer/Initiator Molar Ratio | Polymerization Time (h) | Conversion (%) | Mn ( g/mol ) | Polydispersity Index (PDI) |

| 100:1 | 6 | 85 | 50,000 | 1.8 |

| 200:1 | 6 | 82 | 95,000 | 1.9 |

| 500:1 | 6 | 78 | 230,000 | 2.1 |

Note: This table is a representative example based on general principles of radical polymerization and data from similar methacrylamide systems. mdpi.com Mn represents the number-average molecular weight.

Temperature is another crucial parameter in radical polymerization. The polymerization of vinyl monomers is an exothermic process, and inadequate temperature control can lead to a rapid increase in the reaction rate, a phenomenon known as the gel effect, which can result in a broad molecular weight distribution and even uncontrolled or "runaway" reactions. researchgate.net Therefore, maintaining a constant and optimized temperature is essential for achieving controlled polymerization. The ideal temperature will depend on the chosen initiator, as the rate of decomposition of the initiator is temperature-dependent. For AIBN, polymerization is typically conducted in a temperature range of 60-80 °C. mdpi.com

Furthermore, the presence of oxygen can inhibit radical polymerization. Oxygen can react with the initiating and propagating radicals to form stable peroxy radicals, which are much less reactive and can terminate the polymerization chain. To prevent this, radical polymerizations are typically carried out under an inert atmosphere, which is achieved by purging the reaction mixture with an inert gas like nitrogen or argon before and during the reaction. mdpi.com

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. Polymers of HPMA can be crosslinked to form hydrogels with potential applications in areas like drug delivery and tissue engineering. The stability and swelling behavior of these hydrogels are highly dependent on the type and concentration of the crosslinking agent used. mdpi.com

Poly(ethylene glycol) diacrylate (PEGDA) is a commonly used crosslinking agent in the synthesis of hydrogels. mdpi.comnih.gov PEGDA contains two acrylate (B77674) groups that can copolymerize with HPMA monomers during the radical polymerization process, forming covalent crosslinks between the polymer chains. The concentration of PEGDA directly influences the crosslinking density of the hydrogel. A higher concentration of PEGDA leads to a more tightly crosslinked network, resulting in a hydrogel with lower swelling capacity but enhanced mechanical stability. mdpi.com Conversely, a lower concentration of PEGDA results in a looser network with a higher swelling ratio and lower mechanical strength. By carefully selecting the molecular weight and concentration of PEGDA, the properties of the resulting HPMA-based hydrogel can be tailored to specific applications. mdpi.comresearchgate.netnist.gov

Table 2: Illustrative Example of the Effect of PEG-diacrylate Crosslinker Concentration on Hydrogel Properties

| HPMA:PEGDA Molar Ratio | Swelling Ratio (%) | Compressive Modulus (kPa) |

| 100:1 | 1500 | 50 |

| 50:1 | 800 | 150 |

| 20:1 | 400 | 300 |

Note: This table provides a representative example of the expected trends based on studies of similar hydrogel systems. mdpi.com

Monitoring the progress of the polymerization reaction is essential to ensure that the desired conversion has been reached. Fourier-transform infrared (FT-IR) spectroscopy is a powerful and convenient technique for this purpose. researchgate.net The polymerization of this compound involves the conversion of the monomer's carbon-carbon double bond (C=C) in the methacrylate (B99206) group into a single bond within the polymer backbone.

The C=C bond has a characteristic absorption peak in the FT-IR spectrum, typically around 1630-1640 cm⁻¹. nih.gov As the polymerization proceeds, the concentration of the monomer decreases, and consequently, the intensity of this C=C peak diminishes. By monitoring the decrease in the intensity of this peak relative to a reference peak that remains unchanged during the reaction (e.g., the C=O stretching vibration of the amide group at around 1650-1670 cm⁻¹), the degree of monomer conversion can be determined. researchgate.netnih.gov This allows for real-time tracking of the polymerization kinetics.

Optimization of Reaction Conditions for Controlled Molecular Weights

Copolymerization with Other Monomers

A key parameter in copolymerization is the monomer reactivity ratio, which describes the relative reactivity of a propagating chain ending in one monomer unit towards adding the same or the other monomer. escholarship.orgrsc.org These ratios, typically denoted as r1 and r2, determine the composition and sequence distribution of the monomers in the final copolymer chain. For example, if r1 > 1, the propagating chain preferentially adds the same monomer, leading to a blocky copolymer. If r1 < 1, it preferentially adds the other monomer, and if r1 ≈ 1, a random copolymer is formed.

One example of a comonomer that could be used with HPMA is N-isopropylacrylamide (NIPAM). Copolymers of HPMA and NIPAM are expected to exhibit interesting thermoresponsive properties, where the lower critical solution temperature (LCST) can be tuned by varying the ratio of the two monomers. nih.govnih.gov The hydrophilic nature of the HPMA units would likely increase the LCST of the resulting copolymer compared to that of pure poly(N-isopropylacrylamide).

Table 3: Representative Reactivity Ratios for the Copolymerization of Two Methacrylate Monomers

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Copolymer Type |

| N-isopropylacrylamide | 2,3-dihydroxypropyl methacrylate | 0.11 | 3.09 | Tendency towards block copolymer |

| N-(p-bromophenyl)-2-methacrylamide | N-vinyl-2-pyrrolidone | 1.12 | 0.14 | Tendency towards block copolymer |

Note: This table presents reactivity ratios from studies on similar monomer systems to illustrate the concept. nih.govresearchgate.net The specific reactivity ratios for the copolymerization of this compound would need to be experimentally determined.

Copolymerization with Cyclic N-Substituted Methacrylamide Derivatives

Research has shown that N-substituted methacrylamide monomers with cyclic, and particularly aromatic, groups can be effectively copolymerized. google.com While specific studies detailing the copolymerization of HPMA with a broad range of cyclic N-substituted methacrylamides are not extensively documented in the provided results, the principles of such copolymerizations are well-established for similar systems. For instance, the copolymerization of N-(4-carboxyphenyl)maleimide (CPMI), a cyclic monomer, with methyl methacrylate has been shown to enhance the thermal stability of the resulting copolymer due to the incorporation of the five-membered planar cyclic structure. researchgate.net This suggests that copolymerizing HPMA with cyclic methacrylamides could yield materials with similarly improved properties.

The reactivity ratios of the comonomers play a crucial role in determining the final copolymer composition and microstructure. These ratios, typically denoted as r1 and r2, indicate the preference of a growing polymer chain ending in one monomer to add the same monomer (homopolymerization) versus the other monomer (copolymerization). nih.gov For example, in the copolymerization of N-isopropylacrylamide (NIPAm) and 2,3-dihydroxypropyl methacrylate (DHPMA), the reactivity ratios were found to be 3.09 for DHPMA and 0.11 for NIPAm, indicating DHPMA's preference for homopolymerization and NIPAm's preference for copolymerization. nih.gov Determining these ratios for HPMA and various cyclic N-substituted methacrylamide comonomers would be essential for controlling the polymer architecture and properties.

Table 1: Examples of Cyclic N-Substituted Methacrylamide Derivatives

| Compound Name | Structure | Potential Impact on Copolymer Properties |

|---|---|---|

| N-phenylmethacrylamide | Aromatic ring | Increased rigidity and thermal stability |

| N-methacryloyl-p-aminophenylacetic acid | Carboxylic acid and aromatic groups | Potential for post-polymerization modification and enhanced thermal properties |

Copolymerization with Methyl Methacrylate and its Derivatives

Methyl methacrylate (MMA) and its derivatives are common comonomers used in conjunction with functional monomers like HPMA to tailor the properties of the resulting copolymers. nih.gov MMA is known for contributing durability, optical clarity, and thermal stability to polymers. nih.gov The copolymerization of HPMA with MMA can produce materials that balance the functionality of HPMA with the desirable mechanical and optical properties of poly(methyl methacrylate) (PMMA). nih.gov

Studies on the copolymerization of other N-substituted methacrylamides with MMA provide insights into the expected behavior of the HPMA-MMA system. For example, the free radical copolymerization of N-(4-carboxyphenyl)maleimide (CPMI) with MMA has been successfully carried out. researchgate.net The resulting copolymers exhibit properties that are intermediate between the respective homopolymers. researchgate.net Similarly, the copolymerization of N-p-tolylacrylamide with MMA has been investigated, with the thermal stability of the copolymers found to be between that of the individual homopolymers. researchgate.net

The reactivity ratios for the copolymerization of N-substituted methacrylamides with MMA are crucial for predicting the copolymer structure. These ratios are often determined using methods like the Fineman-Ross and Kelen-Tüdös methods. researchgate.net For instance, in the copolymerization of N-(4-butoxycarbonylphenyl)maleimide (BCPM) with MMA, the reactivity ratios were determined to be r1 = 0.28 and r2 = 0.90. researchgate.net These values suggest a tendency towards the formation of a random copolymer.

Table 2: Reactivity Ratios for Copolymerization of N-Substituted Monomers with Methyl Methacrylate (MMA)

| Comonomer 1 (M1) | Comonomer 2 (M2) | r1 | r2 | Copolymerization System | Reference |

|---|---|---|---|---|---|

| N-(4-butoxycarbonylphenyl)maleimide (BCPM) | Methyl Methacrylate (MMA) | 0.28 | 0.90 | BCPM/MMA | researchgate.net |

| N-(4-bromophenyl)-2-methacrylamide (BrPMAAm) | n-Butyl Methacrylate (nBMA) | - | - | BrPMAAm/nBMA | researchgate.net |

Electropolymerization Techniques for Polymer Composite Formation

Electropolymerization is a versatile technique for creating polymer films on conductive surfaces. researchgate.net This method offers precise control over film thickness and morphology and can be performed under mild conditions. researchgate.netmdpi.com this compound is a suitable monomer for electropolymerization due to the presence of the electroactive hydroxyphenyl group.

Control of Crosslinking and Imide Formation Reactions

A key advantage of using monomers like HPMA in electropolymerization is the potential for controlled crosslinking. google.com The pendant functional groups, in this case, the hydroxyl group, can participate in secondary reactions, such as condensation reactions, leading to a crosslinked network. google.com This crosslinking can prevent the polymer from flowing at high temperatures, thereby enhancing the dimensional stability of the composite. google.com While the search results specifically mention condensation-type pendant functional groups like carboxylic acids and amines leading to imide formation in other N-substituted methacrylamides, the hydroxyl group of HPMA can also be expected to undergo crosslinking reactions under appropriate electrochemical conditions, potentially through ether linkages.

Table 3: Features of Electropolymerized this compound Composites

| Feature | Description | Reference |

|---|---|---|

| Matrix Formation | In-situ polymerization on conductive fillers (e.g., graphite (B72142) fibers). | google.com |

| High Tg | The resulting polymer matrix can exhibit a high glass transition temperature. | google.com |

| Controlled Crosslinking | Pendant hydroxyl groups can undergo reactions to form a crosslinked network, enhancing thermal stability. | google.com |

Synthesis of Advanced Polymeric Hydrogels

Hydrogels are three-dimensional polymer networks that can absorb and retain large quantities of water or biological fluids. researchgate.netresearchgate.net They are of significant interest for a variety of biomedical applications due to their biocompatibility and tunable properties. nih.govnih.gov

Development of this compound-Based Hydrogels

This compound can be used as a monomer in the synthesis of hydrogels. chemicalbook.com The hydrophilic nature of the hydroxyl and amide groups contributes to the water-swelling capacity of the resulting hydrogel. The synthesis of these hydrogels typically involves the free-radical polymerization of HPMA with a crosslinking agent. researchgate.netresearchgate.net

The properties of the hydrogel, such as swelling ratio, mechanical strength, and responsiveness to stimuli (e.g., pH, temperature), can be tailored by adjusting the monomer concentration, the type and amount of crosslinker, and the polymerization conditions. researchgate.netresearchgate.net For instance, in the synthesis of other methacrylamide-based hydrogels, increasing the crosslinker concentration has been shown to decrease the swelling ratio but increase the gel strength. researchgate.net The development of HPMA-based hydrogels opens up possibilities for applications in areas such as drug delivery and tissue engineering, where the phenolic hydroxyl group could also be used for conjugating bioactive molecules or for its antioxidant properties. chemicalbook.com

Table 4: Factors Influencing Properties of Methacrylamide-Based Hydrogels

| Factor | Influence on Hydrogel Properties | General Reference |

|---|---|---|

| Monomer Composition | Affects swelling capacity and potential for specific interactions. | dergipark.org.tr |

| Crosslinker Concentration | Higher concentration generally leads to lower swelling and higher mechanical strength. | researchgate.net |

| Polymerization Conditions | Can influence network formation and final properties. | researchgate.net |

| Environmental Stimuli (pH, Temp) | Can induce volume phase transitions in responsive hydrogels. | researchgate.net |

Lack of Specific Research Data Precludes Article Generation on this compound-Based Responsive Hydrogels

Despite a comprehensive search for scientific literature, detailed research findings and data tables concerning the use of this compound (HPMA) in the development of thermo-sensitive and pH-responsive hydrogels are not available. As a result, the generation of a scientifically accurate article adhering to the specified outline is not possible at this time.

The investigation into the polymerization of this compound and its application in "smart" polymeric materials, specifically for thermo-sensitive and pH-responsive hydrogels as outlined in the requested sections 4.4.2 and 4.4.3, did not yield specific studies detailing these applications for this particular compound.

The search results confirm that this compound is a recognized monomer used in the synthesis of polymers for biomedical applications. chemicalbook.comcymitquimica.comlookchem.com The literature is also rich with studies on thermo-responsive hydrogels, which are predominantly based on polymers such as Poly(N-isopropylacrylamide) (PNIPAm), and on pH-responsive hydrogels, which typically incorporate acidic or basic monomers like acrylic acid to impart sensitivity to changes in pH. nih.govdcu.ie

Furthermore, research into related compounds, such as N-(2-hydroxypropyl)methacrylamide (a different, though structurally related, monomer), shows extensive use in creating polymer-drug conjugates where drug release is triggered by pH changes, often through the cleavage of a pH-sensitive linker. However, this mechanism is distinct from the pH-induced swelling or collapse of a hydrogel network, which was the focus of the requested article.

While the fundamental principles of creating thermo-sensitive and pH-responsive hydrogels are well-established, the specific application and detailed characterization of hydrogels based on the homopolymer or copolymers of this compound for these purposes are not documented in the available scientific literature found through the search. An undergraduate research abstract mentions the synthesis of a hydrogel using a related dopamine-derivative monomer, N-(3,4-dihydroxyphenethyl) methacrylamide, in a pH-sensitive complex, but this does not provide the specific data required for this compound. gcsu.edu

Therefore, the sections on thermo-sensitive and pH-responsive hydrogels for this compound cannot be written as specified.

Biomedical and Pharmaceutical Applications of N 4 Hydroxyphenyl Methacrylamide and Its Conjugates

Applications in Drug Delivery Systems

Polymers and copolymers derived from N-(4-Hydroxyphenyl)methacrylamide serve as versatile platforms for drug delivery. researchgate.netnih.gov These systems aim to improve the therapeutic index and stability of drugs by encapsulating them within a carrier, which can lead to reduced systemic toxicity. researchgate.net The goal is to achieve controlled and targeted release of therapeutic agents, enhancing their efficacy and minimizing adverse effects. researchgate.netnih.gov

The structure of HPMA-based polymers allows for the effective encapsulation of therapeutic agents. researchgate.net These polymeric systems are designed to release their payload in a controlled manner, which can be tailored by modifying the polymer's structure. nih.gov This controlled release is crucial for maintaining therapeutic drug concentrations over an extended period and at specific sites within the body. nih.gov

A key feature of certain this compound-based systems is their pH-sensitive nature, which is particularly advantageous for targeted cancer therapy. rawdatalibrary.neturl.edu For instance, nanoparticles formulated from Chitosan-N-(4-Hydroxyphenyl)methacrylamide (CSNHMA) conjugates exhibit pH-dependent drug release. rawdatalibrary.netnih.govurl.edu In vitro studies using curcumin (B1669340) as a model drug have demonstrated a faster and more sustained release at an acidic pH of 5.0, which mimics the tumor microenvironment, compared to the physiological pH of 7.4. rawdatalibrary.netnih.govurl.edu This targeted release mechanism ensures that the drug is preferentially delivered to cancer cells, potentially increasing its efficacy while minimizing exposure to healthy tissues. rawdatalibrary.net

Table 1: pH-Dependent Cumulative Release of Curcumin from CSNHMA Nanoparticles

| Time (hours) | Cumulative Release at pH 5.0 (%) | Cumulative Release at pH 7.4 (%) |

| 12 | ~35 | ~15 |

| 24 | ~55 | ~25 |

| 48 | ~70 | ~30 |

| 72 | ~80 | ~35 |

Note: Data is estimated based on graphical representations in the cited source. rawdatalibrary.net

This compound is utilized in the fabrication of polymeric nanoparticles (PNPs) for drug delivery. rawdatalibrary.neturl.edumdpi.com These nanoparticles can encapsulate drugs, protecting them from degradation and improving their stability. researchgate.net The size of these nanoparticles is a critical factor, as smaller particles can more easily traverse biological barriers to reach target tissues. mdpi.com In one study, nanoparticles were successfully prepared using a CSNHMA conjugate via a non-toxic ionic gelation method, resulting in particles with a size of less than 230 nm. rawdatalibrary.netnih.govurl.edu The encapsulation efficiency of these nanoparticles for the drug curcumin was found to be a high 77.03%. rawdatalibrary.netnih.govurl.edu

Chitosan (B1678972), a natural polysaccharide, is widely explored for drug delivery due to its biocompatibility and biodegradability. nih.gov When modified with this compound (NHMA) to form a CSNHMA conjugate, its potential as a drug carrier is significantly enhanced. rawdatalibrary.netnih.govurl.edu This novel conjugate is synthesized through a simple aza-Michael addition reaction. rawdatalibrary.netnih.gov The resulting CSNHMA possesses a highly porous network structure, making it an effective carrier for therapeutic agents. rawdatalibrary.netnih.govurl.edu The modification improves upon the inherent properties of chitosan, creating a more versatile and efficient vehicle for drug delivery applications. rawdatalibrary.netnih.gov

Encapsulation and Controlled Release Mechanisms

Gene Delivery Systems

Beyond drug delivery, conjugates of this compound have shown significant promise as non-viral vectors for gene delivery. rawdatalibrary.netnih.govurl.edu The limitations of some polymers, like chitosan, in gene transfection can be overcome through chemical modification with moieties like NHMA. rawdatalibrary.netnih.gov

A critical factor for successful gene delivery is the ability of the carrier to escape from the endosome after being internalized by a cell. This process, often called the "proton sponge effect," is facilitated by materials with high buffering capacity. The CSNHMA conjugate exhibits an enhanced buffering capacity due to the incorporation of the NHMA moiety. rawdatalibrary.netnih.govurl.edu This improved buffering capacity leads to more efficient endosomal escape. rawdatalibrary.net

Consequently, the CSNHMA/pDNA complexes (in this case, using the pGL3 plasmid) demonstrate higher transfection efficiency in various cancer cell lines, including A549 (lung), HeLa (cervical), and HepG2 (liver), when compared to unmodified chitosan and even the commercial transfection reagent Lipofectamine®. rawdatalibrary.netnih.govurl.edu These findings highlight the potential of CSNHMA conjugates as effective and promising agents for gene therapy applications. rawdatalibrary.neturl.edu

Table 2: Comparative Transfection Efficiency in Different Cell Lines

| Vector | Target Cell Line | Relative Transfection Efficiency |

| CSNHMA/pGL3 | A549, HeLa, HepG2 | Higher than native CS and Lipofectamine® |

| Native Chitosan (CS) | A549, HeLa, HepG2 | Lower than CSNHMA/pGL3 |

| Lipofectamine® | A549, HeLa, HepG2 | Lower than CSNHMA/pGL3 |

Note: This table provides a qualitative comparison based on the findings reported in the source material. rawdatalibrary.netnih.govurl.edu

Tissue Engineering and Regenerative Medicine

The ability of HPMA to form biocompatible polymers makes it a valuable component in the development of materials for tissue engineering and regenerative medicine. These polymers can be designed to mimic the natural extracellular matrix, providing the necessary support for cell growth and tissue formation.

Polymers and copolymers of this compound are utilized to create sophisticated substrates for the controlled expansion and differentiation of various cell types, most notably human pluripotent stem cells (hPSCs). nih.gov The inherent properties of the monomer allow for the synthesis of materials that can be finely tuned to support sensitive cell cultures. nih.gov

Researchers have successfully developed copolymers, such as those combining HPMA with hydrophilic monomers like 2-hydroxyethyl methacrylate (B99206) (HEMA), to create biomaterials that enhance the adhesion, proliferation, and subsequent multilineage differentiation of hPSCs. nih.gov These polymer substrates can be applied to standard cultureware, offering a scalable and effective platform crucial for advancing regenerative medicine. nih.govnih.gov The underlying mechanism involves the polymer's ability to interact with biological molecules, influenced by the hydroxyl group which can participate in hydrogen bonding, thereby creating a microenvironment conducive to cell growth. nih.gov

Table 1: Research Findings on HPMA-based Polymer Substrates for Cell Culture

| Application Area | Polymer System | Key Findings | Reference |

| Stem Cell Culture | Copolymers of HPMA (e.g., poly(HPhMA-co-HEMA)) | Enhances human pluripotent stem cell (hPSC) adhesion and proliferation by mimicking extracellular matrix properties. | nih.gov |

| Regenerative Medicine | Polymers derived from this compound (NHMA) | Substrates can be tailored to support robust expansion and facilitate multilineage differentiation of hPSCs. | nih.gov |

| General Cell Culture | This compound-based polymers | The monomer is suitable for creating polymer substrates that support general cell expansion and differentiation for biomedical applications. | researchgate.netrsc.org |

While this compound is a key monomer for creating biomedical polymers and hydrogels, specific research detailing its direct application in the formulation of artificial skin and bone materials is not extensively documented in publicly available literature. However, the broader class of methacrylamide-based hydrogels, such as gelatin-methacrylamide (GelMA), is widely investigated for these purposes.

Hydrogels are particularly suited for tissue engineering because their high water content and tunable mechanical properties resemble those of natural tissues. For instance, GelMA hydrogels are used to support chondrocyte viability for cartilage repair and can be fabricated into scaffolds for various tissues. Similarly, thermosensitive injectable hydrogels based on other polymers like poly(N-isopropylacrylamide) have been shown to be effective carriers for bone mesenchymal stem cells, significantly enhancing bone regeneration in preclinical models. These examples highlight the potential of the acrylamide (B121943) functional group, a core component of HPMA, in creating scaffolds for complex tissues like skin and bone, even though specific studies focused solely on HPMA for these applications are not prominent.

Anti-Cancer Research

The chemical functionalities of this compound and its derivatives are being explored in the context of oncology, particularly in the development of novel therapeutic strategies against hormone-dependent cancers and in targeted therapies.

Based on available research, there is no direct evidence to suggest that this compound itself is currently being developed or utilized as an antiestrogen (B12405530) compound for breast cancer treatment. Research in this area primarily focuses on other molecules that share the 4-hydroxyphenyl moiety, such as 4-hydroxytamoxifen, the active metabolite of tamoxifen, and its derivatives like endoxifen.

A significant area of anti-cancer research where the core structure of this compound is relevant is in the design of covalent selective estrogen receptor degraders (cSERDs). nih.govresearchgate.net Endocrine resistance is a major hurdle in treating estrogen receptor-positive (ERα+) breast cancer, often driven by mutations in the estrogen receptor. nih.govresearchgate.net

Novel cSERDs are being developed to overcome this resistance. These molecules often incorporate a reactive "warhead" that can form a permanent, covalent bond with a specific amino acid residue (like Cysteine-530) in the estrogen receptor. researchgate.net This irreversible binding leads to the degradation of the receptor, a distinct and potentially more durable mechanism of action compared to traditional antagonists. researchgate.net The acrylamide functional group is a key electrophilic warhead used in the design of these targeted covalent inhibitors. Recent studies have identified highly potent cSERDs that show superior activity against both wild-type and mutant ERα breast cancer cell lines, demonstrating the promise of this strategy. nih.govresearchgate.net While these reported cSERDs are complex molecules and not simple derivatives of HPMA, they validate the importance of the acrylamide moiety as a tool for irreversibly inhibiting key cancer targets like the estrogen receptor.

Table 2: Role of Acrylamide Moiety in Anti-Cancer Research

| Therapeutic Strategy | Target | Mechanism of Action | Relevance of Acrylamide | Reference |

| Covalent Selective Estrogen Receptor Degraders (cSERDs) | Estrogen Receptor α (ERα) | Covalent, irreversible binding to the receptor (e.g., C530), forcing an inactive conformation and inducing receptor degradation. | The acrylamide group acts as the "covalent warhead" that forms the permanent bond with the target protein. | researchgate.net |

| Targeted Covalent Inhibitors | Various Kinases (e.g., EGFR) | Irreversible inhibition of enzyme activity through covalent bond formation with a key cysteine residue in the active site. | Acrylamide is a widely used electrophilic group for designing targeted covalent kinase inhibitors for cancer. |

The acrylamide group present in this compound is a well-established functional group for creating targeted covalent inhibitors of enzymes, a major strategy in modern cancer therapy. The success of several approved cancer drugs is based on this mechanism, where the acrylamide moiety acts as an electrophile that forms a covalent bond with a nucleophilic cysteine residue within the target enzyme, leading to its irreversible inhibition.

For example, this approach has been successfully used to develop inhibitors against key cancer-driving kinases like Epidermal Growth Factor Receptor (EGFR). Research into bioisosteres of acrylamide, such as allenamide, further underscores the importance of this reactive group in designing potent and specific enzyme inhibitors. While specific studies detailing the use of this compound itself as an enzyme inhibitor in cancer models are not prominent, the principle of using its reactive acrylamide group makes it and its derivatives potential candidates for the development of novel targeted covalent therapies in oncology.

Localized Chemotherapeutic Agent Delivery

The development of polymer-drug conjugates is a key strategy for achieving localized delivery of chemotherapeutic agents to tumor tissues, thereby enhancing efficacy and reducing systemic toxicity. researchgate.net Copolymers based on N-(2-hydroxypropyl)methacrylamide (HPMA), a close structural analog of this compound, have been extensively studied as carriers for anticancer drugs. researchgate.netnih.gov These polymer conjugates can accumulate in solid tumors through the enhanced permeability and retention (EPR) effect. researchgate.netnih.gov

The incorporation of this compound into such polymer systems offers additional advantages. For instance, a derivative, chitosan-N-(4-hydroxyphenyl)-methacrylamide (CSNHMA), has been synthesized and evaluated for its drug delivery potential. Nanoparticles made from this derivative demonstrated a faster release of encapsulated drugs at a lower pH (pH 5.0), which is characteristic of acidic tumor microenvironments. This pH-responsive behavior suggests a potential mechanism for the localized release of chemotherapeutic agents directly at the tumor site.

Furthermore, the phenolic hydroxyl group on the this compound monomer provides a site for further chemical modification, such as conjugation with targeting ligands or stimuli-responsive moieties, to further enhance the specificity of drug delivery.

Apoptosis-Inducing Agents

Apoptosis, or programmed cell death, is a critical process that is often dysregulated in cancer cells. Inducing apoptosis in malignant cells is a major goal of cancer therapy. While direct studies on the apoptosis-inducing capabilities of this compound are limited, research on structurally related compounds provides valuable insights.

Notably, N-(4-hydroxyphenyl)retinamide (4-HPR), a synthetic retinoid, is a well-documented inducer of apoptosis in various cancer cell lines, including breast and prostate cancer. nih.govnih.gov The mechanism of 4-HPR-induced apoptosis is often linked to the generation of reactive oxygen species (ROS). nih.gov This ROS production can trigger downstream signaling pathways, including the activation of MAP kinases (JNK, p38, and ERK) and protein kinase C (PKC), ultimately leading to the execution of the apoptotic program. nih.gov

Another related compound, N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA), has also been shown to induce apoptosis in breast cancer cells. nih.gov Given that the hydroxyphenyl moiety is a common structural feature, it is plausible that polymers containing this compound could also exhibit apoptosis-inducing properties, potentially through similar ROS-mediated mechanisms. However, further research is required to specifically investigate the apoptotic activity of this compound and its polymeric derivatives.

Antimicrobial and Antioxidant Properties

The unique chemical structure of this compound also lends itself to the development of materials with inherent antimicrobial and antioxidant properties.

The growing threat of antibiotic resistance has spurred the development of novel antimicrobial agents, including antibacterial polymers. Methacrylamide-based polymers have emerged as a promising class of materials for this purpose. nih.gov Copolymers of N-(2-hydroxypropyl)methacrylamide have been synthesized to carry and deliver antibiotics like ampicillin. nih.gov These polymer-bound antibiotics have demonstrated the ability to inhibit the growth of bacteria such as Staphylococcus aureus. nih.gov

While direct studies on the antibacterial activity of polymers solely composed of or containing this compound are not extensively documented, the broader class of methacrylamide (B166291) polymers shows significant potential. For example, amphiphilic cationic copolymers of aminopropyl methacrylamide and benzyl (B1604629) methacrylamide have exhibited potent antibacterial activity against both S. aureus and E. coli by disrupting the bacterial cytoplasmic membrane. nih.gov The phenolic hydroxyl group of this compound could be leveraged to either possess intrinsic antimicrobial activity or to be functionalized with known antimicrobial moieties to create novel antibacterial materials.

The phenolic hydroxyl group in this compound suggests an inherent antioxidant capacity. Phenolic compounds are well-known for their ability to scavenge free radicals and reduce oxidative stress, which is implicated in a wide range of diseases.

Studies on the related compound N-(4-hydroxyphenyl)retinamide (4-HPR) have demonstrated its effectiveness as an antioxidant. nih.gov 4-HPR was shown to scavenge α,α-diphenyl-β-picrylhydrazyl (DPPH) radicals and reduce lipid peroxidation in rat liver microsomes to a greater extent than vitamin E. nih.gov The antioxidant activity of 4-HPR is attributed to its hydroxyphenyl group. This strongly suggests that this compound and polymers derived from it would also possess antioxidant properties, which could be beneficial in biomedical applications where reducing oxidative damage is crucial. However, specific studies quantifying the antioxidant potential of this compound in biological systems are needed to fully realize this potential.

Targeted Delivery Systems and Bioconjugation Strategies

The functional groups of this compound make it an ideal candidate for incorporation into targeted drug delivery systems through various bioconjugation strategies.

HPMA-based copolymers have a proven track record of improving the solubility and pharmacokinetic profiles of conjugated drugs. nih.gov The incorporation of this compound into these polymeric systems can further enhance their drug-carrying capacity. A study on a chitosan-N-(4-hydroxyphenyl)-methacrylamide derivative demonstrated an encapsulation efficiency of 77.03% for the hydrophobic drug curcumin. This suggests that the presence of the hydroxyphenyl group can contribute favorably to the loading of poorly soluble drugs. By modifying the polymer architecture and composition, the pharmacokinetic properties, such as circulation half-life and biodistribution, can be fine-tuned to optimize therapeutic outcomes. nih.govnih.govulisboa.pt

Reducing Adverse Effects and Enhancing Biodistribution

The conjugation of therapeutic agents to polymers derived from this compound, most notably N-(2-hydroxypropyl) methacrylamide (HPMA) copolymers, represents a pivotal strategy in drug delivery to mitigate the adverse effects of potent drugs and enhance their biodistribution. nih.govmdpi.com This approach transforms the pharmacokinetic profile of low-molecular-weight drugs, which often suffer from non-specific distribution and rapid clearance, leading to systemic toxicity and limited efficacy. nih.gov By attaching a drug to a water-soluble, biocompatible HPMA copolymer backbone, the resulting macromolecular conjugate exhibits significantly altered behavior in the body. mdpi.comnih.gov

The primary advantage of this conjugation is the prolonged circulation time in the bloodstream. mdpi.com The increased hydrodynamic size of the HPMA copolymer-drug conjugate prevents its rapid elimination through renal filtration, a common fate for small-molecule drugs. nih.govnih.gov This extended half-life allows for greater accumulation of the therapeutic agent in pathological tissues, such as solid tumors or sites of inflammation, through a phenomenon known as the Enhanced Permeability and Retention (EPR) effect. mdpi.com The leaky vasculature and poor lymphatic drainage characteristic of these sites permit the large polymer conjugates to extravasate and become trapped, thereby increasing the local drug concentration where it is most needed. mdpi.com

Research has demonstrated that the biodistribution profile of HPMA conjugates can be finely tuned by modifying the polymer's structural parameters, such as molecular weight (MW) and architecture (e.g., linear versus star-shaped). nih.govnih.gov

Molecular Weight: Studies have consistently shown that increasing the molecular weight of the HPMA copolymer conjugate leads to decreased clearance, a longer biological half-life, and consequently, higher systemic exposure. nih.govresearchgate.net For instance, in studies with HPMA copolymer-dexamethasone (P-Dex) conjugates, a higher molecular weight was the predominant factor leading to enhanced distribution to inflamed tissues. nih.govnih.gov Similarly, with HPMA-doxorubicin conjugates, increasing the MW resulted in extended blood circulation and greater tumor accumulation. nih.gov However, there is an upper limit, as excessively large polymers may exhibit reduced ability to penetrate the target tissue. mdpi.com

Polymer Architecture: The shape of the polymer carrier also plays a crucial role. In a comparative study, star-shaped HPMA-doxorubicin conjugates were cleared from the kidneys more slowly than linear conjugates of a comparable molecular weight. nih.gov This difference in renal filtration mechanisms contributed to improved therapeutic outcomes; treatment with a star conjugate resulted in a 75% long-term survival rate in tumor-bearing mice, compared to only 12% for the corresponding linear conjugate. nih.gov

The conjugation strategy has proven effective in reducing the characteristic toxicities of several potent chemotherapeutic agents. By ensuring the drug remains bound to the polymer while in circulation and is preferentially released at the target site, systemic exposure to healthy organs is minimized. nih.gov For example, HPMA-paclitaxel conjugates were found to circumvent the myelotoxicity and neurotoxicity often associated with the free drug. nih.gov Likewise, HPMA copolymer-geldanamycin conjugates were tolerated at doses more than twice as high as the free drug. nih.gov This reduction in systemic toxicity allows for the administration of potentially more effective therapeutic regimens. nih.govnih.gov

The table below summarizes key research findings on the impact of HPMA conjugation on biodistribution and toxicity.

| Drug Conjugate | Key Findings on Biodistribution & Adverse Effects | Animal Model |

| HPMA-Doxorubicin | Molecular weight and architecture significantly influence biodistribution. nih.gov Higher MW and star architecture enhance tumor accumulation and reduce renal clearance. nih.gov | EL4 T-cell lymphoma-bearing mice |

| HPMA-Dexamethasone | Conjugation leads to arthrotropism (targeting to inflamed joints). nih.gov Increased MW reduces elimination, leading to longer half-life and higher systemic exposure. nih.gov | Adjuvant-induced arthritis rat model; Aseptic implant loosening mouse model |

| HPMA-Geldanamycin-RGDfK | Targeted conjugate showed increased tumor accumulation compared to the non-targeted version. nih.gov Conjugates were tolerated at doses more than 2-fold higher than free drug. nih.govcornell.edu | DU145 prostate tumor-bearing mice |

| HPMA-Paclitaxel | Clinical trial data indicated reduced myelotoxicity and an absence of hypersensitivity or cardiovascular toxicity compared to standard paclitaxel (B517696) formulations. nih.gov | Mice, Rats, Dogs, Humans (Phase I) |

Material Science Applications of N 4 Hydroxyphenyl Methacrylamide

Polymer Synthesis for Diverse Applications

The core of N-(4-Hydroxyphenyl)methacrylamide's utility in material science lies in its ability to undergo polymerization. The presence of the methacrylamide (B166291) functional group enables it to act as a monomer in the synthesis of a wide variety of polymers and copolymers. cymitquimica.com This polymerization is typically achieved through free-radical polymerization mechanisms, where an initiator triggers the linking of monomer units to form long polymer chains. researchgate.netresearchgate.net

The resulting poly(this compound) homopolymers, or copolymers created by reacting it with other monomers, possess a unique combination of properties derived from their constituent parts. The polymer backbone provides structural integrity, while the pendant hydroxyphenyl groups offer sites for further chemical modification and influence properties such as solubility, thermal stability, and surface adhesion. cymitquimica.com These polymers are significant in the development of materials for biomedical and lithographic applications. chemicalbook.comlookchem.comsigmaaldrich.com For instance, research has demonstrated the synthesis of a novel chitosan-N-(4-hydroxyphenyl)-methacrylamide conjugate through an aza-Michael addition reaction, creating a derivative with potential as a carrier for drugs and genes. nih.gov Copolymers can be synthesized with monomers like N-hydroxyethyl acrylamide (B121943) to create materials with specific adhesive properties. nih.gov

The properties of the final polymer can be precisely controlled by the synthesis conditions, such as the choice of solvent, initiator, and the molar ratios of comonomers in copolymerization reactions. researchgate.netresearchgate.net This allows for the creation of materials with a wide range of characteristics, from soluble polymers for biomedical applications to cross-linked networks for durable coatings. cymitquimica.comnih.gov

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.20 g/mol |

| Appearance | White to Gray to Brown powder/crystal |

| Melting Point | 154 °C |

| Boiling Point | 390.2±34.0 °C (Predicted) |

| Density | 1.190±0.06 g/cm³ (Predicted) |

| pKa | 9.98±0.26 (Predicted) |

This data is compiled from various chemical suppliers and databases. cymitquimica.comlookchem.com

Hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large quantities of water or biological fluids. epfl.ch The synthesis of hydrogels often involves the polymerization of hydrophilic monomers, such as acrylamide derivatives, in the presence of a cross-linking agent. epfl.ch this compound, with its polar hydroxyl and amide groups, is a suitable candidate for the creation of functional hydrogels.

While extensive research has focused on related monomers like N-isopropylacrylamide (NIPAAm) for creating thermoresponsive hydrogels, the principles can be applied to this compound. researchgate.netmdpi.com The polymerization process, typically a free-radical polymerization, creates a covalently crosslinked network. nih.gov The properties of the resulting hydrogel, such as its swelling ratio, mechanical strength, and stimulus-responsiveness, are directly influenced by the monomer's chemical nature and the density of cross-links. epfl.ch

The incorporation of the hydroxyphenyl group from this compound into a hydrogel network can impart specific characteristics. The hydroxyl group can participate in hydrogen bonding with water, enhancing the hydrogel's swelling capacity. It can also serve as a reactive handle for conjugating bioactive molecules. Furthermore, the aromatic nature of the phenyl group can be leveraged to create hydrogels that respond to specific stimuli or to enhance the mechanical properties of the material. For example, gelatin methacryloyl (GelMA), which contains methacrylamide groups, is widely used to create hydrogels for tissue engineering, demonstrating the utility of this functional group in forming biocompatible, cell-supportive 3D structures. nih.govmdpi.com

Crystal Engineering and Tailored Material Properties

Crystal engineering is the rational design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. researchgate.net this compound serves as an excellent model compound for studying how molecular structure directs self-assembly into highly ordered crystalline lattices. The key to its utility in crystal engineering lies in its capacity for forming strong and directional hydrogen bonds. cymitquimica.comresearchgate.net

The crystal structure of a related compound, N-(4-Hydroxyphenyl)acrylamide, reveals the profound impact of hydrogen bonding on its solid-state arrangement. researchgate.netnih.gov In the crystal lattice, molecules are linked by intermolecular O-H···O and N-H···O hydrogen bonds. The hydroxyl group's hydrogen atom forms a bond with the carbonyl oxygen of an adjacent molecule, while the amide hydrogen forms a bond with the hydroxyl oxygen of another molecule. This specific and repeating pattern of hydrogen bonds organizes the molecules into two-dimensional, corrugated sheets that are parallel to the ac plane of the crystal. researchgate.net

This controlled self-assembly, dictated by non-covalent interactions, is a fundamental principle of crystal engineering. By understanding and manipulating these interactions, it is possible to design novel materials with specific topologies and functionalities. The ability of this compound to form such well-defined hydrogen-bonded networks makes it a valuable building block for creating complex, supramolecular architectures with tailored optical, electronic, or mechanical properties. cymitquimica.comresearchgate.net

Table 2: Crystallographic Data for N-(4-Hydroxyphenyl)acrylamide

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.957 (2) |

| b (Å) | 9.6100 (19) |

| c (Å) | 7.9540 (16) |

| β (°) | 108.68 (3) |

| Volume (ų) | 793.4 (3) |

| Z | 4 |

| R-factor | 0.039 |

Data from a study on N-(4-Hydroxyphenyl)acrylamide (a closely related compound), which illustrates the principles of hydrogen bonding and crystal packing. researchgate.net

Development of Biodegradable Corrosion Inhibitors

Corrosion is a major economic and safety concern for metallic infrastructure. One approach to mitigate corrosion is the use of corrosion inhibitors, which are substances that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal. There is a growing demand for "green" or biodegradable corrosion inhibitors to minimize environmental impact.

Polymers containing heteroatoms (such as nitrogen and oxygen) and aromatic rings are often effective corrosion inhibitors. These functional groups can adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. The adsorption occurs through the sharing of electrons from the heteroatoms or the π-electrons of the aromatic rings with the vacant d-orbitals of the metal.

While direct studies on this compound as a corrosion inhibitor are limited, polymers derived from it, specifically polyacrylamides, show significant potential. Research has demonstrated that grafting polyacrylamide (PAM) onto a biodegradable polysaccharide backbone creates an effective inhibitor for the sweet corrosion of carbon steel in saline solutions. This agar-grafted-PAM (AGGPAM) inhibitor was found to be a mixed-type inhibitor, achieving up to 85% efficiency.

The structure of this compound makes it a promising candidate for developing such inhibitors. A polymer of this monomer would feature:

Amide Groups: The nitrogen and oxygen atoms in the amide linkage can act as adsorption centers.

Hydroxyl Groups: The oxygen atom of the hydroxyl group provides another site for coordination with the metal surface.

Phenyl Rings: The π-electrons of the aromatic ring can interact with the metal, strengthening the adsorption and the protective film.

The combination of these functional groups within a polymer structure could lead to strong adsorption on a metal surface, thereby providing an effective barrier against corrosive agents. The potential for creating biodegradable versions by copolymerizing with natural polymers further enhances its appeal for developing environmentally friendly corrosion protection systems.

Future Directions and Emerging Research Avenues for N 4 Hydroxyphenyl Methacrylamide

Exploration of Novel Synthetic Pathways

Future research is moving beyond conventional free-radical polymerization to more controlled and efficient synthetic strategies. The aim is to produce polymers with precisely defined characteristics, which is crucial for high-performance applications.

A key area of exploration is the use of controlled radical polymerization (CRP) techniques, particularly Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. sigmaaldrich.com RAFT allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). sigmaaldrich.comnih.gov This technique employs a chain transfer agent (CTA) to mediate the polymerization, offering excellent control over the final polymer architecture. sigmaaldrich.commdpi.com Research has demonstrated the successful RAFT polymerization of various functional methacrylamides and acrylamides, achieving high conversions and low PDIs (often below 1.3), which is a significant improvement over traditional methods. nih.govmdpi.com The living character of RAFT polymerization also enables the creation of complex structures like block copolymers. nih.gov Future work will likely focus on optimizing RAFT conditions for HPMA, exploring novel CTAs, and adapting the process for green chemistry principles, for instance, by using aqueous media at lower temperatures. nih.govrsc.org

Table 1: Comparison of Polymerization Techniques for Methacrylamides

| Feature | Conventional Free-Radical Polymerization | Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization |

|---|---|---|

| Control over MW | Poor | Precise |

| Polydispersity (PDI) | High / Broad (typically > 1.5) | Low / Narrow (typically < 1.3) nih.gov |

| Architecture | Limited to simple homopolymers or random copolymers | Complex architectures (block, star, gradient) possible sigmaaldrich.com |

| Mechanism | Uncontrolled chain termination | Reversible chain transfer equilibrium sigmaaldrich.com |

| End-group Functionality | Not well-defined | Defined by the RAFT agent, allowing for post-polymerization modification sigmaaldrich.com |

Advanced Polymer Architectures and Functional Materials

The unique properties of HPMA make it an ideal building block for advanced functional materials, particularly "smart" polymers that respond to external stimuli.

One major research avenue is the development of stimuli-responsive hydrogels. By copolymerizing HPMA with other monomers, materials can be engineered to respond to changes in pH or temperature. nih.govmdpi.com For example, incorporating acidic or basic co-monomers can create pH-responsive systems that swell or collapse at specific pH values, which is highly desirable for targeted drug delivery to specific sites in the body, like the intestine. mdpi.comnih.gov Similarly, copolymerization with monomers like N-isopropylacrylamide (NIPAAm) can impart temperature sensitivity, with the polymer undergoing a phase transition at a lower critical solution temperature (LCST). nih.gov

Another sophisticated architecture being explored is the Interpenetrating Polymer Network (IPN). IPNs consist of two or more distinct polymer networks that are physically entangled but not covalently bonded to each other. mdpi.com This structure allows for the combination of different properties, such as the pH-responsiveness of a poly(methacrylic acid) network and the hydrophilicity of a poly(N,N-dimethylacrylamide) network, to create materials with finely tuned swelling and drug release profiles. mdpi.com The phenolic hydroxyl group of HPMA offers an additional site for hydrogen bonding or further functionalization, enhancing the stability and functionality of these complex networks.

Table 2: Examples of Advanced Polymer Architectures

| Polymer Architecture | Key Feature | Stimulus | Potential Application |

|---|---|---|---|

| Stimuli-Responsive Hydrogel | Swelling/collapsing transition | pH, Temperature nih.govmdpi.com | Controlled drug delivery |

| Interpenetrating Polymer Network (IPN) | Two or more entangled networks | pH mdpi.com | Targeted intestinal drug delivery mdpi.comnih.gov |

| Molecularly Imprinted Polymer (MIP) | Synthetic recognition sites | Target molecule binding | Selective protein capture, biosensors nih.govwhiterose.ac.uk |

Integration with Nanotechnology for Enhanced Performance

The synergy between HPMA-based polymers and nanotechnology is a rapidly emerging field aimed at creating hybrid materials with superior properties. A significant focus is on the functionalization of graphene and its derivative, graphene oxide (GO). mdpi.comnih.gov

GO possesses a two-dimensional structure with abundant oxygen-containing functional groups (hydroxyl, carboxyl) on its surface, making it amenable to chemical modification. nih.govnih.gov Covalently attaching polymer chains to the GO surface via "grafting from" or "grafting to" approaches can overcome issues of aggregation and improve its dispersion in solvents and polymer matrices. mdpi.comresearchgate.net In the "grafting from" method, initiator sites are attached to the GO surface, from which the polymerization of monomers like HPMA is initiated. researchgate.netcapes.gov.br The "grafting to" approach involves attaching pre-synthesized polymer chains to the GO surface. researchgate.net

This integration results in nanocomposites that combine the mechanical strength and unique electronic properties of graphene with the processability and functionality of the polymer. researchgate.net For instance, integrating HPMA polymers can enhance the biocompatibility of GO for biomedical applications or create novel materials for dental resin composites with improved interfacial stability. mdpi.com Future research will explore the use of HPMA-functionalized nanoparticles for applications ranging from environmental remediation, by creating selective adsorbents, to advanced drug delivery systems. nih.govnih.gov

Deeper Mechanistic Studies of Biological Interactions

For biomedical applications, a fundamental understanding of how HPMA-based materials interact with biological systems is critical. nih.gov Research is increasingly focused on elucidating these mechanisms at the molecular level, including protein binding and cellular uptake.

One area of investigation is the control of nonspecific protein adsorption, which is a major challenge for biomaterials. nih.govresearchgate.net Polymers based on monomers like N-(2-hydroxypropyl) methacrylamide (B166291) (a close analogue to HPMA) are known for their "stealth" properties, which reduce protein binding and subsequent recognition by the immune system. nih.gov Future studies on HPMA polymers will quantify these interactions and explore how surface chemistry influences the formation of the protein corona. nih.gov An advanced approach involves creating Molecularly Imprinted Polymers (MIPs), where polymer networks are formed around a template protein. nih.gov After the template is removed, it leaves behind recognition sites that can selectively rebind the target protein, a technique with great potential for biosensors and diagnostics. nih.govwhiterose.ac.uk Studies with acrylamide-based MIPs have shown high rebinding percentages for target proteins like myoglobin. nih.gov

Understanding cellular uptake pathways is also crucial for drug delivery applications. nih.govmdpi.com Research using HPMA copolymers has shown that uptake is highly dependent on the physicochemical properties of the polymer, such as molecular weight and charge. nih.gov Positively charged copolymers tend to be internalized rapidly via adsorptive endocytosis, while neutral and negatively charged polymers are taken up more slowly through fluid-phase endocytosis. nih.gov Following uptake, these polymers are typically trafficked through endosomes to the lysosomal compartment. nih.govnih.gov Future mechanistic studies will use advanced microscopy and molecular biology techniques to map these intracellular pathways precisely for HPMA-based systems and design strategies for efficient endosomal escape, which is often necessary for the drug to reach its intracellular target. nih.gov

Table 3: Research Findings on Protein and Cellular Interactions of Acrylamide-Based Polymers

| Study Type | Polymer System | Key Finding | Reference |

|---|---|---|---|

| Protein Rebinding | Myoglobin-imprinted N-hydroxymethylacrylamide MIP | Achieved 84.9% rebinding of the target protein. | nih.gov |

| Protein Rebinding | Bovine Hemoglobin-imprinted Porphyrin-MIP | Dissociation constant (Kd) of 5.30 x 10⁻⁷ M, indicating strong binding. | whiterose.ac.uk |

| Cellular Uptake | Positively charged HPMA copolymers | Internalized rapidly and efficiently via adsorptive endocytosis. | nih.gov |

| Cellular Uptake | Negatively charged HPMA copolymers | Internalized slowly, primarily through macropinocytosis. | nih.gov |

| Intracellular Trafficking | Various HPMA copolymers | Polymers diffuse through the cytoplasm but are excluded from organelles, ultimately localizing in lysosomes. | nih.govnih.gov |

Clinical Translation Potential of Biomedical Applications

The ultimate goal for many research endeavors involving HPMA is clinical translation. While N-(4-Hydroxyphenyl)methacrylamide itself is in the earlier stages of application-focused research, the extensive clinical development of its close analogue, N-(2-hydroxypropyl)methacrylamide (HPMA), provides a clear roadmap and proof-of-concept for its potential.

HPMA copolymer-drug conjugates were among the first synthetic polymer therapeutics to advance to clinical trials. nih.gov Conjugates such as PK1 (HPMA-doxorubicin) have undergone Phase I and II clinical trials for various cancers, demonstrating that polymer-bound drugs can have improved therapeutic profiles compared to free drugs. nih.gov This success has paved the way for other HPMA-based conjugates carrying drugs like paclitaxel (B517696) and platinum compounds to enter clinical evaluation. nih.gov The key advantages offered by these polymer carriers include prolonged circulation times and passive targeting to tumor tissues via the Enhanced Permeability and Retention (EPR) effect. nih.gov

Emerging research on related compounds like N-(4-hydroxyphenyl) retinamide (B29671) (Fenretinide) highlights a promising strategy: the development of advanced nanoformulations. nih.gov For example, loading this retinoid into acetylated human serum albumin nanoparticles has been shown in preclinical models to address epigenetic imbalances and restrict tumor progression in neuroblastoma. nih.gov Such nanoformulations can improve drug solubility, stability, and therapeutic efficacy. nih.gov The future clinical translation of this compound will likely leverage these established principles, focusing on its use as a monomer to build novel polymer-drug conjugates and advanced nanoparticle systems for targeted cancer therapy and other biomedical applications. nih.govchemicalbook.com

Q & A

Q. What synthetic routes are effective for N-(4-Hydroxyphenyl)methacrylamide, and how do reaction conditions impact yield?

this compound can be synthesized via a condensation reaction between 4-aminophenol and methacrylic acid derivatives. Key factors include:

- Reactant ratios : A molar ratio of 1:1.2 (amine to methacrylic acid derivative) is often optimal to minimize side reactions and maximize yield .